5-Aminobenzo[d]isoxazol-3(2H)-one
Overview
Description
5-Aminobenzo[d]isoxazol-3(2H)-one is a chemical compound with the CAS Number: 73498-28-9 . It has a molecular weight of 150.14 and its IUPAC name is 5-amino-1,2-benzisoxazol-3(2H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,8H2,(H,9,10) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Green Chemistry in Synthesis
- Water-Promoted Synthesis : A study by Zhang et al. (2011) found that tandem reactions of isothiocyanates with 2-aminothiophenols or 2-aminophenols in water efficiently produce 2-aminobenzothiazoles and 2-aminobenzoxazoles. This method offers environmental benefits and practical simplicity (Zhang, Jia, Wang, & Fan, 2011).
Antimicrobial Applications
- Lipophilic Benzoxazoles : Vinšová et al. (2004) synthesized lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, showing activity against Mycobacterium tuberculosis and some nontuberculous strains where isoniazid was inactive (Vinšová, Horák, Buchta, & Kaustová, 2004).
Cancer Research
- Synthesis for Cancer Research : A study by Altug et al. (2014) describes the synthesis of 5-aminoisoxazoles using α-chlorooximes and 2-phenylsulfonyl acetonitrile. Some compounds showed notable cytotoxic properties against various cancer cell lines (Altug, Büyükbayram, Kavas, & Yavuz, 2014).
Organic Chemistry and Catalysis
- Isoxazole Strategy for α-Aminopyrrole Derivatives : Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, offering a route to pyrrolo-containing products (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).
Environmental Chemistry
- Herbicide Hydrolysis : Research by Rouchaud et al. (2010) on the herbicide isoxaben, a derivative of 5-aminoisoxazol, revealed its transformation into 5-isoxazolinone and other compounds under aqueous acid hydrolysis, indicating a unique soil metabolism pathway (Rouchaud, Gustin, Moulard, & Plisnier, 2010).
Chiral Compound Synthesis
- Organocatalytic Asymmetric Synthesis : Meng et al. (2013) developed a one-pot sequential conjugate addition/dearomative fluorination of isoxazol-5(4H)-ones, leading to chiral fluorinated isoxazol-5(4H)-ones. This process demonstrates the potential for creating stereocenters in organic synthesis (Meng, Zheng, Nie, Xiong, & Ma, 2013).
Drug Design and Pharmacology
- 5-HT3 Receptor Antagonists : Yang et al. (2010) identified 2-substituted benzoxazole carboxamides as potent functional 5-HT(3) receptor antagonists, useful in treating diseases related to 5-HT(3) receptor function, such as irritable bowel syndrome (IBS-D) (Yang, Fairfax, Maeng, Masih, Usyatinsky, Hassler, Isaacson, Fitzpatrick, Deorazio, Chen, Harding, Isherwood, Dobritsa, Christensen, Wierschke, Bliss, Peterson, Beer, Cioffi, Lynch, Rennells, Richards, Rust, Khmelnitsky, Cohen, & Manning, 2010).
Safety and Hazards
Properties
IUPAC Name |
5-amino-1,2-benzoxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZLNIKHHDHXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503619 | |
Record name | 5-Amino-1,2-benzoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73498-28-9 | |
Record name | 5-Amino-1,2-benzoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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